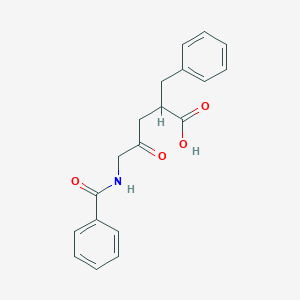

5-Benzamido-2-benzyl-4-oxopentanoic acid

Descripción

Propiedades

Número CAS |

109138-11-6 |

|---|---|

Fórmula molecular |

C19H19NO4 |

Peso molecular |

325.4 g/mol |

Nombre IUPAC |

5-benzamido-2-benzyl-4-oxopentanoic acid |

InChI |

InChI=1S/C19H19NO4/c21-17(13-20-18(22)15-9-5-2-6-10-15)12-16(19(23)24)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,20,22)(H,23,24) |

Clave InChI |

PIWHBPJCPCXFEU-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)CC(CC(=O)CNC(=O)C2=CC=CC=C2)C(=O)O |

Sinónimos |

5-benzamido-2-benzyl-4-oxopentanoic acid 5-BOPA |

Origen del producto |

United States |

Métodos De Preparación

A widely cited approach involves the use of Friedel-Crafts acylation to construct the 4-oxopentanoic acid core. In this method, glutaric anhydride reacts with benzyl chloride in the presence of aluminum chloride (AlCl₃) as a Lewis acid catalyst . The reaction proceeds at reflux temperatures (80–100°C) in anhydrous dichloromethane (DCM) to yield 2-benzyl-4-oxopentanoic acid (Intermediate I).

Leuckart-Wallach Reaction for Amide Formation

An alternative route employs the Leuckart-Wallach reaction to introduce the benzamido group early in the synthesis. Here, 4-oxopentanoic acid is first converted to its methyl ester to protect the carboxylic acid moiety. The ester undergoes condensation with benzylamine in the presence of formic acid as a reducing agent, yielding 5-amino-2-benzyl-4-oxopentanoate .

The intermediate is then acylated with benzoyl chloride under Dean-Stark conditions to remove water, driving the reaction to completion. Final hydrolysis of the ester with hydrochloric acid (HCl) affords the target compound.

Optimization data :

| Step | Reagent | Temperature | Yield (%) |

|---|---|---|---|

| Esterification | Methanol/H₂SO₄ | 65°C | 89 |

| Leuckart-Wallach | Benzylamine/HCOOH | 120°C | 63 |

| Acylation | Benzoyl chloride | 80°C | 71 |

| Ester hydrolysis | 6M HCl | Reflux | 95 |

Critical analysis :

-

Advantages : Avoids competing acylation at the β-keto position.

-

Limitations : Multi-step purification required due to byproduct formation during ester hydrolysis .

Solid-Phase Peptide Synthesis (SPPS)

Recent advances leverage SPPS for precise functional group placement. A Wang resin -bound 4-oxopentanoic acid derivative is sequentially modified:

-

Benzylation at position 2 using benzyl bromide and diisopropylethylamine (DIPEA) in dimethylformamide (DMF) .

-

Fmoc-protected aminopentanoic acid coupling at position 5 via HOBt/DIC activation .

-

Deprotection with 20% piperidine and subsequent acylation with benzoyl chloride .

The resin is cleaved with trifluoroacetic acid (TFA) , yielding the crude product, which is purified by preparative HPLC .

Performance metrics :

-

Purity : >95% (HPLC)

-

Overall yield : 52% (4 steps)

-

Reaction time : 24 hours

Critical analysis :

-

Advantages : Ideal for small-scale, high-purity production.

-

Limitations : Cost-prohibitive for industrial-scale synthesis .

Enzymatic Catalysis for Green Synthesis

Emerging methodologies utilize lipase-based catalysis to enhance sustainability. Candida antarctica lipase B (CAL-B) immobilizes on mesoporous silica and catalyzes the transamidation of 2-benzyl-4-oxopentanoic acid ethyl ester with benzamide in tert-butanol at 50°C. The enzyme’s regioselectivity minimizes side reactions, and the ethyl ester is hydrolyzed post-reaction with NaOH .

Comparative data :

| Parameter | Chemical Method | Enzymatic Method |

|---|---|---|

| Yield (%) | 71 | 65 |

| Reaction time (h) | 6 | 12 |

| E-factor* | 8.2 | 3.1 |

*Environmental factor measuring waste per product mass.

Critical analysis :

-

Advantages : Reduced solvent waste and milder conditions.

-

Limitations : Lower yield and longer reaction times.

Structural Characterization and Validation

All synthetic routes require validation via:

Análisis De Reacciones Químicas

Epoetin alfa, being a glycoprotein, does not undergo typical small molecule chemical reactions like oxidation, reduction, or substitution. Instead, its activity and stability are influenced by its glycosylation patterns. The glycosylation protects the protein from proteolytic degradation and modulates its interaction with the erythropoietin receptor . The major products formed from these reactions are the glycosylated forms of erythropoietin, which have varying degrees of sialylation .

Aplicaciones Científicas De Investigación

Epoetin alfa has a wide range of applications in scientific research and medicine:

Mecanismo De Acción

Epoetin alfa works by binding to the erythropoietin receptor on the surface of erythroid progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that promote the survival, proliferation, and differentiation of these progenitor cells into mature red blood cells . The primary molecular targets are the erythropoietin receptor and the downstream signaling molecules involved in erythropoiesis .

Comparación Con Compuestos Similares

Key Properties:

- Collision Cross Section (CCS): Predicted CCS values for various adducts range from 177.2 Ų ([M+H]⁺) to 187.0 Ų ([M+Na]⁺) .

- Biological Relevance: It acts as a substrate analogue for carboxypeptidase A (CPA), binding to the enzyme’s active site as a covalent hydrate due to the keto group’s hydration upon interaction with the zinc-bound water in CPA .

Comparison with Similar Compounds

The structural and functional similarities and differences between 5-Benzamido-2-benzyl-4-oxopentanoic acid and related compounds are summarized below:

Table 1: Comparative Analysis of 5-Oxopentanoic Acid Derivatives

Key Findings:

Functional Group Influence on Biological Activity: The benzamido and benzyl groups in 5-Bopa enhance its affinity for carboxypeptidase A by mimicking natural substrates . In contrast, 5-ALA lacks aromatic substituents, enabling its role in PDT due to its small size and metabolic conversion .

Physicochemical Properties: Collision Cross Section (CCS): 5-Bopa’s CCS values (177.2–187.0 Ų) reflect its moderate size and hydration propensity . Solubility: Polar groups (e.g., amino in 5-ALA) enhance aqueous solubility, whereas aromatic substituents (e.g., benzamido in 5-Bopa) may reduce it .

Therapeutic vs. Enzymatic Applications: 5-Bopa is primarily used in enzymology studies to probe CPA’s catalytic mechanism . 5-ALA is clinically applied in photodynamic diagnosis and therapy for brain tumors . Fluorinated or heterocyclic derivatives (e.g., C₁₁H₁₁FO₃, C₁₂H₁₄N₄O₃) are explored for targeted drug design due to their enhanced binding specificity .

Q & A

Basic: What are the key synthetic routes for 5-Benzamido-2-benzyl-4-oxopentanoic acid, and how can reaction conditions be optimized?

Methodological Answer:

The compound can be synthesized via multicomponent reactions (MCRs), which are efficient for assembling complex structures. For example, a modified Ugi reaction using benzylamine derivatives, benzoyl chloride, and a keto-acid precursor can yield the target molecule . Optimization involves:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Solvent selection : Polar aprotic solvents (DMF or THF) improve solubility of intermediates.

- Temperature control : Reactions typically proceed at 60–80°C to balance yield and side-product formation .

Validation : Monitor progress via TLC and characterize intermediates using NMR (¹H/¹³C) and LC-MS .

Basic: Which analytical techniques are most reliable for verifying the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms benzyl and benzamido proton environments (δ 7.2–7.5 ppm for aromatic protons; δ 4.0–4.5 ppm for methylene groups). ¹³C NMR identifies carbonyl signals (δ 170–175 ppm for the 4-oxo group) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~353.15 for C₁₉H₁₉NO₄).

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1720 cm⁻¹ (keto C=O) confirm functional groups .

Advanced: How can factorial design be applied to optimize the synthesis and purification of this compound?

Methodological Answer:

A 2³ factorial design evaluates three factors:

- Variables : Catalyst loading (0.5–1.5 mol%), solvent polarity (DMF vs. THF), and reaction time (12–24 hrs).

- Response Metrics : Yield, purity (HPLC area %), and reaction scalability.

Outcome : Identify interactions between variables (e.g., higher catalyst loading reduces time but may increase impurities). Post-synthesis, use orthogonal purification (e.g., silica gel chromatography followed by recrystallization from ethanol/water) to achieve >95% purity .

Advanced: How can researchers address solubility limitations of this compound in biological assays?

Methodological Answer:

- Co-solvent Systems : Use DMSO (≤5% v/v) with aqueous buffers (PBS, pH 7.4). Validate stability via UV-Vis spectroscopy (240–300 nm range) .

- Micellar Encapsulation : Incorporate surfactants like Tween-80 (0.1% w/v) to enhance dispersion without disrupting enzyme activity .

- Derivatization : Convert the carboxylic acid to a methyl ester temporarily to improve membrane permeability in cellular assays .

Advanced: What computational methods are effective in predicting the biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model binding to target enzymes (e.g., proteases or kinases). The benzamido group often participates in hydrogen bonding with catalytic residues .

- MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-enzyme complexes. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives .

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict activity .

Advanced: How should researchers resolve contradictions in reported enzyme inhibition data for this compound?

Methodological Answer:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., pH 7.4, 25°C) with positive controls (e.g., known inhibitors).

- Purity Verification : Use HPLC-MS to rule out batch-specific impurities (>98% purity required) .

- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Synchrotron crystallography can resolve binding modes .

Advanced: What strategies mitigate scale-up challenges in producing gram quantities of this compound?

Methodological Answer:

- Flow Chemistry : Continuous reactors minimize thermal gradients and improve reproducibility. Optimize residence time (30–60 mins) and pressure (1–2 bar) .

- In-line Analytics : Implement PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

- Waste Reduction : Use solvent recovery systems (e.g., rotary evaporation + molecular sieves) to reuse DMF or THF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.